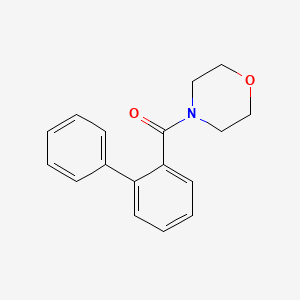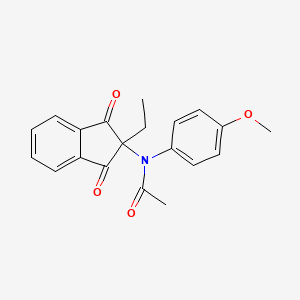![molecular formula C16H18N2O B5877994 3,3,11-trimethyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5877994.png)
3,3,11-trimethyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3,11-trimethyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one, also known as TDB or TDBzl, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. TDB belongs to the class of dibenzodiazepines and has been found to possess various biochemical and physiological effects that make it a promising candidate for further investigation.
作用機序
The exact mechanism of action of 3,3,11-trimethyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is not fully understood, but it is thought to act on the GABAergic system, which is involved in the regulation of anxiety and mood. 3,3,11-trimethyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has been found to enhance the activity of GABA receptors, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
In addition to its effects on anxiety and depression, 3,3,11-trimethyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has been found to possess other biochemical and physiological effects. For example, 3,3,11-trimethyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has been shown to increase levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. 3,3,11-trimethyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has also been found to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response.
実験室実験の利点と制限
One advantage of 3,3,11-trimethyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is that it has been found to be well-tolerated in preclinical studies, with few adverse effects reported. This makes it a promising candidate for further investigation as a therapeutic agent. However, one limitation of 3,3,11-trimethyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is that its synthesis is complex and requires expertise in organic chemistry, which may limit its availability for research purposes.
将来の方向性
There are several future directions for research on 3,3,11-trimethyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one. One area of interest is its potential as a treatment for addiction, particularly opioid addiction. 3,3,11-trimethyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has been found to reduce opioid self-administration in preclinical studies, suggesting that it may be useful in the treatment of opioid addiction. Another area of interest is its effects on cognition and memory, as 3,3,11-trimethyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has been found to enhance learning and memory in preclinical studies. Finally, further investigation of the mechanism of action of 3,3,11-trimethyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one may provide insights into the development of new therapeutic agents for anxiety and depression.
合成法
The synthesis of 3,3,11-trimethyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves the reaction of 3,4-dimethoxybenzylamine with 3,4-dimethoxyphenylacetic acid in the presence of a catalyst. The resulting product is then subjected to a series of chemical reactions, including reduction and cyclization, to yield 3,3,11-trimethyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one. The synthesis of 3,3,11-trimethyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex process that requires expertise in organic chemistry and is typically carried out in a laboratory setting.
科学的研究の応用
3,3,11-trimethyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has been the subject of numerous scientific studies, with researchers investigating its potential as a therapeutic agent for various conditions. Some of the areas of research include its effects on anxiety, depression, and addiction. 3,3,11-trimethyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has been found to exhibit anxiolytic and antidepressant properties in preclinical studies, suggesting that it may be useful in the treatment of these conditions.
特性
IUPAC Name |
6,9,9-trimethyl-8,10-dihydro-5H-benzo[b][1,4]benzodiazepin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-10-15-13(8-16(2,3)9-14(15)19)18-12-7-5-4-6-11(12)17-10/h4-7,17H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFAXFLUICGPFPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC3=CC=CC=C3N1)CC(CC2=O)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3,11-trimethyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(butyrylamino)-2-chlorophenyl]-3,4-dimethylbenzamide](/img/structure/B5877912.png)




![N-(4-methylbenzyl)-N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B5877936.png)
![4-[(2,6-dichloro-4-methylpyridin-3-yl)carbonyl]morpholine](/img/structure/B5877949.png)
![4-chloro-N-[4-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B5877952.png)
![4-methoxy-N-(3-{N-[(5-methyl-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B5877977.png)

![2-[(4-chlorobenzyl)thio]-N-(2-hydroxy-5-methylphenyl)acetamide](/img/structure/B5877998.png)

![N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide](/img/structure/B5878004.png)
